Di-tert-butyl dicarbonate

Catalog No.
S577323
CAS No.
24424-99-5
M.F
C10H18O5
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl dicarbonate

CAS Number

24424-99-5

Product Name

Di-tert-butyl dicarbonate

IUPAC Name

tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3

InChI Key

DYHSDKLCOJIUFX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)OC(=O)OC(C)(C)C

Synonyms

BOC2O; C,C’-bis(1,1-Dimethylethyl) Ester Dicarbonic Acid; Bis(1,1-dimethylethyl) Ester Dicarbonic Acid; Oxydi-formic Acid Di-tert-butyl Ester; BOC-anhydride; Bis(1,1-dimethylethyl) Dicarbonate; Bis(tert-butyl) Dicarbonate; Di-tert-butyl Dicarbonate;

Canonical SMILES

CC(C)(C)OC(=O)OC(=O)OC(C)(C)C

Protecting Group Introduction:

Boc2O serves as a crucial reagent for introducing the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a selective and acid-labile protecting group frequently employed in peptide synthesis []. It selectively reacts with the amino group (NH2) of an amino acid, temporarily masking its reactivity while allowing other functionalities within the molecule to be manipulated. This temporary protection allows for the controlled formation of peptide bonds between specific amino acids while leaving the Boc-protected amino group unreactive []. The Boc group can be readily removed under specific acidic conditions, revealing the original amino group for further reactions. This controlled protection and deprotection strategy is vital for constructing complex peptides with desired sequences [].

Di-tert-butyl dicarbonate is an organic compound widely utilized as a reagent in organic synthesis, particularly in the protection of amines. It can be considered as the acid anhydride derived from the tert-butoxycarbonyl group, commonly referred to as Boc anhydride. This compound is notable for its ability to react with amines to yield N-tert-butoxycarbonyl derivatives, which are essential in various synthetic pathways . Di-tert-butyl dicarbonate is typically a colorless liquid that can solidify at room temperature, and it is known for its stability under dry conditions but can decompose in the presence of moisture .

Di-tert-butyl dicarbonate primarily participates in the following reactions:

  • Boc Protection of Amines: The reaction of di-tert-butyl dicarbonate with amines forms N-tert-butoxycarbonyl derivatives, which serve as protective groups in peptide synthesis .
  • Formation of Tert-Butyl Ethers: When reacted with alcohols, it generates tert-butyl ethers or Boc-alcohols, depending on the Lewis acid catalyst used .
  • Curtius Rearrangement: This compound can also react with sodium azide and aromatic carboxylic acids to form acyl azides, which subsequently undergo Curtius rearrangement to yield isocyanates .

While di-tert-butyl dicarbonate itself does not exhibit significant biological activity, its derivatives, particularly N-tert-butoxycarbonyl protected amino acids, are crucial in pharmaceutical chemistry. These derivatives are used extensively in drug discovery and development due to their stability and ease of manipulation in synthetic routes . Additionally, studies have indicated potential inhalational toxicity, comparable to that of phosgene, necessitating careful handling .

Di-tert-butyl dicarbonate can be synthesized through several methods:

  • From Tert-Butanol: A classic route involves the reaction of tert-butanol with carbon dioxide and phosgene, using DABCO as a base. This method is commonly employed by manufacturers in China and India .
  • Sodium Tert-Butoxide Method: In Europe and Japan, it is synthesized via sodium tert-butoxide reacting with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid. This method often includes a distillation step to purify the product .
  • Commercial Availability: Due to its low cost and widespread use, di-tert-butyl dicarbonate is frequently purchased rather than synthesized in laboratories.

Di-tert-butyl dicarbonate has several applications:

  • Protective Group in Organic Synthesis: It is predominantly used to protect amines during peptide synthesis.
  • Polymer Blowing Agent: The compound decomposes upon heating to release gaseous products, making it useful in polymer processing .
  • Coupling Reagent: It serves as an efficient coupling reagent for attaching carboxylic acids to various substrates .

Research has demonstrated that the interaction of di-tert-butyl dicarbonate with different Lewis acids significantly influences product distribution in reactions involving alcohols. For example, perchlorates favor ether formation, while less delocalized anions lead to Boc-alcohols as the main products . These findings underscore the importance of catalyst selection in optimizing reaction outcomes.

Several compounds share structural or functional similarities with di-tert-butyl dicarbonate. Below is a comparison highlighting its uniqueness:

CompoundStructure/FunctionalityUnique Features
Tert-Butyloxycarbonyl ChlorideUsed for amine protection but more reactive than di-tert-butyl dicarbonateMore prone to hydrolysis; less stable under moisture
Benzyl ChloroformateAnother protecting group for amines; reacts similarlyAromatic group provides different reactivity patterns
Diethyl DicarbonateSimilar carbonic structure but less sterically hinderedLess bulky; different reactivity profile
Acetic AnhydrideCommon acylating agent; used for esterificationMore versatile but less selective than di-tert-butyl dicarbonate

Di-tert-butyl dicarbonate stands out due to its high selectivity and stability under specific conditions compared to these similar compounds. Its ability to selectively protect amines while minimizing side reactions makes it a preferred choice in organic synthesis.

Physical Description

OtherSolid

XLogP3

2.7

UNII

Z10Q236C3G

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 165 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 164 of 165 companies with hazard statement code(s):;
H225 (29.27%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (65.24%): Flammable liquid and vapor [Warning Flammable liquids];
H228 (17.07%): Flammable solid [Danger Flammable solids];
H315 (99.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (17.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (82.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (98.78%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (60.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

24424-99-5

Wikipedia

Di-tert-butyl dicarbonate

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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